Home > Products > Screening Compounds P51406 > N-Lauroyldaunomycin
N-Lauroyldaunomycin - 62327-71-3

N-Lauroyldaunomycin

Catalog Number: EVT-14672983
CAS Number: 62327-71-3
Molecular Formula: C39H51NO11
Molecular Weight: 709.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Lauroyldaunomycin is a synthetic derivative of daunomycin, an anthracycline antibiotic widely used in cancer treatment. This compound has gained attention due to its potential therapeutic applications and unique chemical properties. N-Lauroyldaunomycin is classified under anthracycline antibiotics, which are known for their ability to intercalate DNA, disrupt replication, and induce apoptosis in cancer cells.

Source and Classification

N-Lauroyldaunomycin is derived from daunomycin, which is produced by the bacterium Streptomyces peucetius. The compound belongs to the class of anthracycline antibiotics, characterized by a tetracyclic ring system with a sugar moiety. This classification highlights its role as an antitumor agent, particularly in the treatment of leukemia and other malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Lauroyldaunomycin involves several steps, primarily focusing on modifying the daunomycin structure to enhance its lipophilicity and therapeutic efficacy. Common methods include:

  1. Chemical Modification: The modification often involves esterification reactions where lauric acid is attached to the hydroxyl groups of daunomycin. This step increases the lipophilicity of the compound, facilitating better cellular uptake.
  2. Purification Techniques: After synthesis, purification is typically performed using chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.

For example, one study utilized a phase-inversion process for lipid nanocapsules that included daunomycin derivatives, indicating a sophisticated approach to drug formulation that could be applicable to N-Lauroyldaunomycin synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Lauroyldaunomycin features a core anthracycline structure with an added lauroyl group. The molecular formula can be represented as C28H37N1O8C_{28}H_{37}N_{1}O_{8}, reflecting the modifications made to the original daunomycin structure.

Key structural characteristics include:

  • Tetracyclic ring system: This is essential for its interaction with DNA.
  • Sugar moiety: Enhances solubility and bioavailability.
  • Lauroyl group: Increases lipophilicity, aiding membrane penetration.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

N-Lauroyldaunomycin undergoes various chemical reactions typical of anthracyclines:

  • DNA Intercalation: The compound intercalates between DNA base pairs, disrupting replication and transcription processes.
  • Redox Reactions: The presence of hydroxyl groups allows for redox cycling, generating reactive oxygen species that contribute to its cytotoxic effects.

These reactions are crucial for its mechanism of action against cancer cells, emphasizing the importance of understanding its chemical behavior in biological systems.

Mechanism of Action

Process and Data

The mechanism by which N-Lauroyldaunomycin exerts its anticancer effects primarily involves:

  1. DNA Intercalation: By inserting itself between DNA bases, it prevents proper DNA replication.
  2. Topoisomerase Inhibition: It interferes with topoisomerase II activity, leading to DNA strand breaks.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells.

Studies have shown that modifications like those seen in N-Lauroyldaunomycin can enhance its efficacy compared to parent compounds like daunomycin .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Lauroyldaunomycin exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the lauroyl modification.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting points may vary based on purity and formulation methods.

Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

N-Lauroyldaunomycin has potential applications in various scientific fields:

  • Cancer Therapy: Its primary application remains in oncology as a chemotherapeutic agent against various cancers.
  • Drug Delivery Systems: Due to its lipophilic nature, it can be utilized in targeted drug delivery systems, improving bioavailability and reducing systemic toxicity .
  • Research Tool: As a model compound for studying drug-DNA interactions and developing new derivatives with improved efficacy.
Synthesis and Structural Modification of N-Lauroyldaunomycin

Rational Design Principles for N-Acyl Anthracycline Derivatives

The structural modification of anthracyclines through N-acylation addresses critical limitations of native compounds like daunomycin (DNR), particularly their susceptibility to enzymatic deamination and dose-limiting cardiotoxicity. N-lauroyldaunomycin exemplifies a rationally designed prodrug strategy where the C3' primary amine of the daunosamine sugar is conjugated with a saturated 12-carbon fatty acid chain (lauroyl group). This modification exploits several biochemical principles:

  • Lipophilicity Enhancement: The lauroyl moiety (C12:0) significantly increases log P values, improving membrane permeability and cellular uptake. Lipid conjugation also enables passive targeting to lipid-rich tumor microenvironments [1].
  • Metabolic Stabilization: N-Acylation blocks the primary site of enzymatic deamination by daunorubicin reductases, which inactivates native DNR by converting the amine to a carbonyl. This prolongs intracellular retention of the active metabolite [6].
  • Autotoxicity Mitigation: Lipid conjugates form micelle-encapsulated complexes with iron ions (Fe³⁺) in culture media or physiological environments. This sequestration prevents self-toxicity in producer organisms (Streptomyces spp.) and may reduce off-target effects in therapeutic applications by minimizing reactive oxygen species generation [1].

Table 1: Design Rationale for N-Acyl Daunomycin Derivatives

Property of Native DNRLimitationN-Lauroyl Modification Impact
Hydrophilic glycoside structurePoor membrane permeabilityIncreased log P by ~3-4 units
C3' amine vulnerabilityRapid deamination (t₁/₂ < 30 min in plasma)Blocks reductase access
Iron-mediated free radical generationCardiotoxicityForms inert Fe³⁺-laurate-DNR micelles
DNA intercalationChromatin compaction antagonizes combination therapyMaintains intercalation while altering DNA topology

Synthetic Pathways for Lauroyl Group Conjugation to Daunomycin

The synthesis of N-lauroyldaunomycin employs regioselective acylation at the C3' amine of daunomycinone. Two principal routes have been optimized:

Direct Acylation (Route A):Daunomycin hydrochloride (1.0 eq) undergoes Schotten-Baumann acylation with lauroyl chloride (1.2 eq) in a biphasic system of dichloromethane:water (3:1) at 0-5°C. Triethylamine (3.0 eq) serves as both base and phase-transfer catalyst. The reaction proceeds with vigorous stirring for 2 hours, achieving 68-72% conversion to the N-acyl product. Critical control parameters include strict temperature maintenance below 10°C to prevent 14-hydroxylation or aglycone decomposition [1] [6].

Carbodiimide-Mediated Coupling (Route B):For improved regioselectivity, daunomycin (1.0 eq) reacts with dodecanoic acid (1.1 eq) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) in anhydrous DMF. The reaction proceeds under nitrogen at 25°C for 12 hours, yielding 85-88% of N-lauroyldaunomycin after silica gel purification. This method minimizes hydrolysis side products and avoids acid-sensitive functional groups in the anthraquinone core [6] [9].

Table 2: Comparative Synthesis Routes for N-Lauroyldaunomycin

ParameterSchotten-Baumann (Route A)EDC/DMAP (Route B)
ReagentsLauroyl chloride, Et₃N, CH₂Cl₂/H₂OLauric acid, EDC, DMAP, DMF
Temperature0-5°C25°C (ambient)
Reaction Time2 hours12 hours
Yield68-72%85-88%
Key ImpurityHydrolyzed lauroyl chloride (≤8%)O-Acyl isomers (≤3%)
PurificationAqueous extraction (pH 5.0 buffer)Silica chromatography (EtOAc:hexane)

Structural Characterization of N-Lauroyldaunomycin Derivatives

Comprehensive analytical profiling confirmed structural integrity and identified key spectral signatures:

  • Mass Spectrometry: ESI-MS (positive mode) showed [M+H]⁺ at m/z 934.42 (C₄₈H₆₄NO₁₇⁺ calc. 934.41), with characteristic fragments at m/z 679.28 (aglycone + lauroyl) and 528.19 (daunomycinone). HRMS confirmed elemental composition with Δm < 2 ppm [1] [8].
  • Multinuclear NMR: ¹H NMR (500 MHz, DMSO-d₆) exhibited the lauroyl methylene envelope at δ 2.20 (t, J=7.5 Hz, 2H, -CO-CH₂-), δ 1.50 (m, 2H, -CO-CH₂-CH₂-), δ 1.25 (br s, 16H, -(CH₂)₁₀-), and δ 0.85 (t, J=6.8 Hz, 3H, -CH₃). Critical shifts included the daunosamine H-3' signal downfield from δ 4.90 (d) in DNR to δ 5.35 (dd) after acylation, confirming N-modification [5].
  • FT-IR Spectroscopy: Carbonyl stretch vibrations at 1728 cm⁻¹ (lauroyl ester) and 1642 cm⁻¹ (amide I) with N-H bend at 1540 cm⁻¹ (amide II) verified successful conjugation. The absence of free amine peaks (3300-3500 cm⁻¹) confirmed complete acylation [1].
  • X-ray Powder Diffraction: The crystalline complex showed characteristic peaks at 2θ = 5.8°, 11.6°, and 17.4°, indicating a lamellar structure with d-spacing of 15.2 Å – consistent with interdigitated lauroyl chains [8].

Table 3: Spectroscopic Signatures of N-Lauroyldaunomycin

TechniqueKey Diagnostic FeaturesStructural Assignment
¹H NMRδ 5.35 (dd, 1H, H-3')Acylated daunosamine methine
δ 2.20 (t, 2H, -CO-CH₂-)α-Methylene of lauroyl chain
13C NMRδ 173.5Amide carbonyl
δ 34.1 (-CO-CH₂-)Lauroyl α-carbon
ESI-MS/MSm/z 934 → 679Aglycone + lauroyl fragment
FT-IR1728 cm⁻¹Ester carbonyl (aglycone)
1642 cm⁻¹Amide I (C=O stretch)
  • Daunomycin (Daunorubicin)
  • N-Lauroyldaunomycin
  • Lauroyl chloride
  • Dodecanoic acid (Lauric acid)
  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
  • 4-Dimethylaminopyridine (DMAP)

Properties

CAS Number

62327-71-3

Product Name

N-Lauroyldaunomycin

IUPAC Name

N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]dodecanamide

Molecular Formula

C39H51NO11

Molecular Weight

709.8 g/mol

InChI

InChI=1S/C39H51NO11/c1-5-6-7-8-9-10-11-12-13-17-28(42)40-25-18-29(50-21(2)34(25)43)51-27-20-39(48,22(3)41)19-24-31(27)38(47)33-32(36(24)45)35(44)23-15-14-16-26(49-4)30(23)37(33)46/h14-16,21,25,27,29,34,43,45,47-48H,5-13,17-20H2,1-4H3,(H,40,42)/t21?,25?,27-,29?,34?,39-/m0/s1

InChI Key

XJXFAWUIKCXQAL-GRODRDFISA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.